(Dichloromethyl)(4-methylphenethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethyl(4-methylphenethyl)silane: is a chemical compound with the molecular formula CH3C6H4CH2CH2Si(CH3)Cl2 . It is a silane derivative, characterized by the presence of a dichloromethyl group attached to a phenethyl group and a silicon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 4-methylphenethyl magnesium chloride (Grignard reagent) with dichloromethylsilane under anhydrous conditions.
Direct Chlorination: Another approach is the direct chlorination of 4-methylphenethylsilane using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where raw materials are added sequentially under controlled conditions to ensure high purity and yield.
Continuous Flow Process: Some manufacturers may employ a continuous flow process for large-scale production, which allows for better control over reaction parameters and improved efficiency.
Types of Reactions:
Oxidation: Dichloromethyl(4-methylphenethyl)silane can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile used.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Silanes and other reduced derivatives.
Substitution Products: Various organosilicon compounds, including siloxanes and silanols.
Scientific Research Applications
Chemistry: Dichloromethyl(4-methylphenethyl)silane is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Biology: It serves as a reagent in biochemical studies, aiding in the modification of biomolecules and the study of enzyme-substrate interactions. Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of materials such as silicones and as a coupling agent in composite materials.
Mechanism of Action
The mechanism by which dichloromethyl(4-methylphenethyl)silane exerts its effects depends on the specific application. In organic synthesis, it typically undergoes nucleophilic substitution reactions where the silicon atom acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
Methyl Dichlorosilane: Similar in structure but lacks the phenethyl group.
Dimethyldichlorosilane: Another silane derivative with two methyl groups attached to the silicon atom.
Phenethylsilane: Similar to dichloromethyl(4-methylphenethyl)silane but without the dichloromethyl group.
Uniqueness: Dichloromethyl(4-methylphenethyl)silane is unique due to its combination of the phenethyl group and the dichloromethyl group, which imparts distinct chemical properties and reactivity compared to other silane derivatives.
Properties
IUPAC Name |
dichloromethyl-[2-(4-methylphenyl)ethyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-8-2-4-9(5-3-8)6-7-13-10(11)12/h2-5,10H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHXUBNGZSYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC[SiH2]C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.